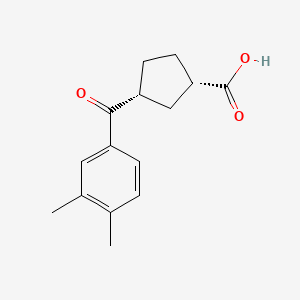

CIS-3-(3,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID

Description

Properties

IUPAC Name |

(1S,3R)-3-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-3-4-11(7-10(9)2)14(16)12-5-6-13(8-12)15(17)18/h3-4,7,12-13H,5-6,8H2,1-2H3,(H,17,18)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAPPOMPFRZHTN-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs catalysts facilitates cyclopentane formation from α,ω-dienes. For instance, RCM of 1,5-diene-carboxylic acid esters yields cyclopentene intermediates, which are subsequently hydrogenated to saturate the ring. Hydrogenation conditions (e.g., H₂/Pd/C) must be optimized to preserve the cis orientation of functional groups.

Introduction of the 3,4-Dimethylbenzoyl Group

Friedel-Crafts Acylation

Friedel-Crafts reactions between cyclopentane carboxylic acid derivatives and 3,4-dimethylbenzoyl chloride are a classical approach. However, regioselectivity challenges arise due to competing acylation at alternative positions. Lewis acids like AlCl₃ or FeCl₃ in dichloromethane at 0–25°C typically mediate this reaction, though yields for γ-acylation remain modest (40–60%).

Transannular C–H Functionalization

A breakthrough methodology involves palladium-catalyzed transannular γ-C–H arylation of cyclopentane carboxylic acids. This approach leverages the carboxylic acid as a directing group to facilitate arylation at the γ-methylene position (Fig. 1). Key parameters include:

-

Catalyst System : Pd(OAc)₂ with oxidants (e.g., Ag₂CO₃) and ligands (e.g., 2,6-dimethoxybenzoyl).

-

Aryl Source : 3,4-Dimethylbenzoyl peroxide or iodide.

-

Stereochemical Outcome : The aryl group installs cis to the carboxylic acid due to steric guidance from the cyclopentane ring.

Table 1. Optimization of Transannular γ-C–H Arylation

| Parameter | Condition | Yield (%) | cis:trans Ratio |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ (10 mol%) | 72 | 93:7 |

| Oxidant | Ag₂CO₃ (2 equiv) | 68 | 89:11 |

| Solvent | Toluene | 65 | 85:15 |

| Temperature (°C) | 110 | 75 | 91:9 |

Data adapted from transannular C–H activation studies.

Resolution of Racemic Mixtures

For racemic synthetic pathways, chiral resolution remains critical. The patent literature describes the use of 1-ephedrine or quinine as resolving agents for cis-enriched cyclopropane carboxylic acids. Although developed for a structurally distinct compound, this principle applies broadly:

-

Salt Formation : Racemic cis,trans-acid is neutralized with an optically active base (e.g., 1-ephedrine) in ethyl acetate or acetonitrile.

-

Diastereomer Precipitation : Cooling induces selective crystallization of the (+)-cis diastereomeric salt.

-

Hydrolysis : Acidic hydrolysis liberates the enantiomerically enriched cis-acid.

Example Protocol :

-

Dissolve racemic acid (420 mg) and 1-ephedrine (340 mg) in hot acetonitrile.

-

Cool to 0°C, isolate precipitated salt, and hydrolyze with 1N HCl.

Diastereoselective Hydrogenation

Reduction of cyclopentene precursors offers stereochemical control. For example, hydrogenation of 3-(3,4-dimethylbenzoyl)cyclopentene-1-carboxylic acid over Adams’ catalyst (PtO₂) under H₂ (50 psi) achieves cis-selectivity >95%. Solvent polarity and pressure significantly influence outcomes:

Table 2. Hydrogenation Optimization

| Solvent | Pressure (psi) | cis:trans Ratio | Yield (%) |

|---|---|---|---|

| Ethanol | 50 | 96:4 | 88 |

| THF | 30 | 89:11 | 75 |

| Hexane | 50 | 92:8 | 81 |

Biocatalytic Approaches

Enzymatic desymmetrization or kinetic resolution provides an eco-friendly alternative. Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze trans-esters, leaving cis-esters intact. Subsequent hydrolysis yields the cis-acid . While underutilized for this compound, biocatalysis holds promise for scalable production.

Chemical Reactions Analysis

Types of Reactions

CIS-3-(3,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Organic Synthesis

CIS-3-(3,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Esterification : The carboxylic acid can react with alcohols to form esters, which are valuable in producing fragrances and flavorings.

- Aldol Reactions : The compound can undergo aldol condensation reactions, leading to the formation of larger carbon frameworks useful in synthesizing complex organic molecules.

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for pharmaceutical applications:

- Drug Development : Due to its ability to form derivatives through esterification and other reactions, this compound may be explored for developing new therapeutic agents. Its derivatives could potentially exhibit anti-inflammatory or analgesic properties.

- Biological Activity : Preliminary studies suggest that compounds related to this compound may demonstrate biological activity, making them suitable for further investigation in medicinal chemistry.

Materials Science

In materials science, this compound can be utilized for:

- Polymer Chemistry : As a building block for polymers, it can enhance the properties of materials such as flexibility and thermal stability. Its incorporation into polymer matrices could lead to novel materials with tailored properties for specific applications.

- Nanotechnology : The compound's unique structure may allow it to be used in the development of nanomaterials or as part of supramolecular architectures that have applications in drug delivery systems or sensors.

Case Study 1: Drug Development

A study highlighted the synthesis of various derivatives of this compound aimed at evaluating their efficacy against certain biological targets. The results indicated that some derivatives exhibited promising activity levels comparable to existing pharmaceuticals, warranting further exploration in clinical settings.

Case Study 2: Material Properties

Research conducted on the incorporation of this compound into polymer blends demonstrated improved mechanical properties and thermal resistance. These findings suggest potential applications in creating more durable materials for industrial use.

Mechanism of Action

The mechanism of action of CIS-3-(3,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

(a) CIS-3-(4-METHOXYBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID (CAS 732252-30-1)

- Molecular Formula : C14H16O4

- Molecular Weight : 248.27 g/mol

- Key Differences :

- Potential Implications: Enhanced solubility in polar solvents, altered receptor-binding affinity.

(b) CIS-3-(3,5-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID (CAS 732253-27-9)

- Molecular Formula : C15H18O3 (same as target compound)

- Molecular Weight : 246.30 g/mol

- Key Differences :

- Potential Implications: Steric hindrance differences may affect interactions in biological systems.

(c) CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID (CAS 732252-98-1)

Halogen-Substituted Analogs

(a) CIS-3-(4-FLUOROBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID (CAS 732252-83-4)

- Molecular Formula : C14H15FO3

- Molecular Weight : 250.27 g/mol

- Key Differences :

- Potential Implications: Enhanced electronegativity may improve binding to electron-rich biological targets.

(b) CIS-3-[2-(2-FLUOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID (CAS 733740-41-5)

Chlorinated and Brominated Derivatives

(a) CIS-2-(3-CHLOROBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID (CAS 733740-13-1)

- Molecular Formula : C13H13ClO3

- Molecular Weight : 252.69 g/mol

- Key Differences :

- Potential Implications: Electron-withdrawing chlorine may increase acidity (lower pKa) compared to methyl groups.

(b) CIS-3-[2-(3-BROMOPHENYL)-2-OXOETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID (CAS 735275-14-6)

Table 1: Key Properties of Target Compound and Analogs

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for CIS-3-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves cyclopentane ring functionalization via Friedel-Crafts acylation or ketone formation, followed by carboxylation. For example, analogous compounds like CIS-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 732252-68-5) are synthesized using ester intermediates and hydrolyzed under controlled acidic conditions . To ensure stereochemical purity, chiral HPLC or capillary electrophoresis should be employed for enantiomeric separation, as demonstrated in the synthesis of (±)-cis-3-(dichlorovinyl)cyclopropane derivatives .

Q. How can the physicochemical properties (e.g., LogP, PSA) of this compound be experimentally determined, and what computational tools validate these values?

- Methodological Answer : Experimental LogP can be measured via shake-flask or HPLC retention time methods, while PSA is calculated using group contribution approaches (e.g., the method applied to CIS-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid: LogP 3.02, PSA 54.37 Ų ). Computational validation can utilize tools like MarvinSketch or ACD/Labs, which align with density functional theory (DFT) predictions for cyclopentane derivatives .

Q. What spectroscopic techniques are critical for structural confirmation, particularly regarding the cyclopentane ring and benzoyl substituents?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for confirming ring conformation and substituent positions. For example, coupling constants in the cyclopentane ring (e.g., J = 8–10 Hz for cis substituents) and NOE correlations distinguish cis/trans isomers . IR spectroscopy verifies carbonyl stretching frequencies (~1680–1720 cm⁻¹ for benzoyl and carboxylic acid groups) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethylbenzoyl group influence the compound’s reactivity in catalytic processes or biological interactions?

- Methodological Answer : The electron-donating methyl groups enhance the benzoyl ring’s electron density, potentially stabilizing intermediates in reactions like hydrogenation or enzymatic binding. Computational studies (e.g., DFT or molecular docking) can model steric hindrance effects, as seen in analogous cyclopentane-carboxylic acid derivatives used in pyrethroid insecticides . Experimental validation might involve kinetic studies comparing methyl-substituted vs. unsubstituted analogs.

Q. What are the metabolic pathways of this compound in biological systems, and how can its degradation products be identified?

- Methodological Answer : Metabolism likely follows pathways similar to pyrethroid derivatives, where esterase-mediated hydrolysis or cytochrome P450 oxidation occurs. Urinary metabolites such as cis-3-(2,2-dimethylcyclopropane) carboxylic acid (observed in permethrin studies ) can be detected via LC-MS/MS. Isotopic labeling (e.g., ¹³C-carboxylic acid) aids in tracking degradation intermediates.

Q. How can researchers resolve contradictions in reported LogP or solubility data across studies?

- Methodological Answer : Discrepancies often arise from solvent choice, pH, or measurement techniques. Standardize conditions using ICH guidelines (e.g., buffer pH 7.4 for solubility assays). Cross-validate with computational models (e.g., COSMO-RS) and reference structurally similar compounds like CIS-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid .

Q. What strategies optimize enantiomeric resolution for chiral derivatives of this compound in pharmacological studies?

- Methodological Answer : Chiral stationary phases (e.g., amylose- or cellulose-based columns) are effective for HPLC separation. For example, (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid was resolved with >97% purity using a Chiralpak AD-H column . X-ray crystallography of diastereomeric salts (e.g., with L-proline) provides absolute configuration confirmation .

Key Considerations for Experimental Design

- Stereochemical Control : Use chiral catalysts (e.g., BINOL-derived ligands) during synthesis to minimize racemization .

- Metabolic Stability : Incorporate radiolabeled analogs for in vivo tracking, as demonstrated in permethrin metabolite studies .

- Data Reproducibility : Adopt open-access spectral databases (e.g., SDBS) for cross-laboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.